N-(1-bicyclo[2.2.1]heptanyl)-4-ethoxy-3-methoxybenzamide
Description
N-(1-bicyclo[221]heptanyl)-4-ethoxy-3-methoxybenzamide is a complex organic compound characterized by its unique bicyclic structure
Properties
IUPAC Name |
N-(1-bicyclo[2.2.1]heptanyl)-4-ethoxy-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-3-21-14-5-4-13(10-15(14)20-2)16(19)18-17-8-6-12(11-17)7-9-17/h4-5,10,12H,3,6-9,11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUWMNBSGPVESA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC23CCC(C2)CC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-bicyclo[2.2.1]heptanyl)-4-ethoxy-3-methoxybenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the bicyclo[2.2.1]heptane scaffold: This can be achieved through a formal [4 + 2] cycloaddition reaction, which is enabled by organocatalysis.
Introduction of the benzamide moiety: The benzamide group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a benzoyl chloride derivative under basic conditions.
Ethoxy and methoxy substitutions: These functional groups can be introduced via electrophilic aromatic substitution reactions, where the benzene ring is functionalized with ethoxy and methoxy groups using appropriate reagents such as ethyl iodide and methanol in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(1-bicyclo[2.2.1]heptanyl)-4-ethoxy-3-methoxybenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), ethyl iodide (C₂H₅I), methanol (CH₃OH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(1-bicyclo[2.2.1]heptanyl)-4-ethoxy-3-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It serves as a molecular probe in studying biological processes and interactions, especially in the context of enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-bicyclo[2.2.1]heptanyl)-4-ethoxy-3-methoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in inflammation and neurotransmission.
Comparison with Similar Compounds
N-(1-bicyclo[2.2.1]heptanyl)-4-ethoxy-3-methoxybenzamide can be compared with other similar compounds to highlight its uniqueness:
Camphor: Both compounds share a bicyclic structure, but camphor lacks the benzamide moiety and the ethoxy and methoxy substitutions.
Sordarins: These compounds also contain a bicyclic core but differ significantly in their functional groups and biological activity.
α-Santalol and β-Santalol: These natural products have a bicyclic structure but are primarily used for their fragrance properties.
By comparing these compounds, the unique structural features and potential applications of this compound become evident.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
